2,4-Dichlorothieno[2,3-d]pyridazine

Medicinal Chemistry Photophysics Regiochemistry

2,4-Dichlorothieno[2,3-d]pyridazine (CAS 2089326-38-3) is a fused thieno-pyridazine heterocycle bearing chlorine substituents at the 2-position of the thiophene ring and the 4-position of the pyridazine ring. With a molecular formula of C₆H₂Cl₂N₂S, a molecular weight of 205.06 g·mol⁻¹, and a computed logP of 2.9981 , this compound serves as a dual-electrophile scaffold enabling sequential, regioselective derivatization at two electronically distinct positions.

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
Cat. No. B14038309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorothieno[2,3-d]pyridazine
Molecular FormulaC6H2Cl2N2S
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESC1=C(SC2=CN=NC(=C21)Cl)Cl
InChIInChI=1S/C6H2Cl2N2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H
InChIKeyQWGXGGSZZDHNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorothieno[2,3-d]pyridazine – A Dual-Site Electrophilic Heterocyclic Building Block for Kinase-Focused Library Synthesis


2,4-Dichlorothieno[2,3-d]pyridazine (CAS 2089326-38-3) is a fused thieno-pyridazine heterocycle bearing chlorine substituents at the 2-position of the thiophene ring and the 4-position of the pyridazine ring . With a molecular formula of C₆H₂Cl₂N₂S, a molecular weight of 205.06 g·mol⁻¹, and a computed logP of 2.9981 , this compound serves as a dual-electrophile scaffold enabling sequential, regioselective derivatization at two electronically distinct positions. Commercially available at 98% purity , it is employed as a key intermediate in the synthesis of thieno[2,3-d]pyridazine-based kinase inhibitor libraries, particularly those targeting checkpoint kinases (Chk1/Chk2) and receptor tyrosine kinases .

Why 2,4-Dichlorothieno[2,3-d]pyridazine Cannot Be Replaced by Other Dichloro-Fused Heterocycles in Medicinal Chemistry Programs


Although several dichloro-fused heterocycles share the C₆H₂Cl₂N₂S formula, they differ profoundly in regiochemistry, electronic character, and the biological profile of their downstream derivatives. The 2,4-dichloro substitution pattern on the thieno[2,3-d]pyridazine core places one chlorine on the π-excessive thiophene ring and the other on the π-deficient pyridazine ring, creating an orthogonal reactivity gradient that enables chemists to sequentially install diverse fragments via nucleophilic aromatic substitution (SₙAr) or cross-coupling at two electronically distinct positions . This regiochemical arrangement is absent in the 4,7-dichloro isomer (CAS 699-89-8), which positions both chlorine atoms on the pyridazine ring and exhibits entirely different photophysical properties, functioning as a phosphorescent ligand rather than a bifunctional synthetic intermediate . Similarly, the thieno[3,2-d]pyrimidine analog 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) differs in both ring topology and hydrogen-bonding capacity due to the pyrimidine→pyridazine replacement, yielding derivatives with distinct kinase selectivity profiles . These fundamental electronic and topological differences mean that direct substitution of one scaffold for another is not scientifically valid without re-optimization of the entire synthetic route and biological SAR.

Quantitative Differentiation Evidence: 2,4-Dichlorothieno[2,3-d]pyridazine vs. Closest Structural Analogs


Regioisomeric Differentiation: 2,4- vs. 4,7-Dichlorothieno[2,3-d]pyridazine – Synthetic Versatility vs. Photophysical Function

The 2,4-dichloro isomer (target compound) is a bifunctional synthetic intermediate with chlorine atoms positioned on the thiophene (C-2) and pyridazine (C-4) rings, enabling sequential, regioselective derivatization . In contrast, the 4,7-dichloro isomer exhibits fundamentally different functional behavior: it is characterized as a phosphorescent compound with a defined emission peak at 586 nm and quantum yields of 0.078 and 0.084 for the first and second excited singlet states, respectively . This photophysical activity enables its use as a chelating ligand for Ir(III) or Ru(II) complexes, a function for which the 2,4-isomer is entirely unsuited.

Medicinal Chemistry Photophysics Regiochemistry

Myeloperoxidase (MPO) Inhibition: Target Compound Displays Low Potency, Differentiating It from Potent MPO Inhibitor Chemotypes

In a biochemical assay measuring inhibition of recombinant human myeloperoxidase (MPO) via reduction in taurine chloramine production, 2,4-dichlorothieno[2,3-d]pyridazine exhibited an IC₅₀ > 5,000 nM . This low potency indicates that the unelaborated scaffold lacks the structural features required for MPO active-site engagement. This negative data is valuable for compound triage, as it confirms that the parent scaffold does not carry intrinsic MPO inhibitory liability that might confound phenotypic screening results, unlike certain more electron-rich heterocyclic chemotypes that can act as mechanism-based MPO substrates or inhibitors at low micromolar concentrations.

Enzymology Inflammation Inhibitor Selectivity

Physicochemical Property Differentiation: Computed logP and TPSA vs. Thieno[3,2-d]pyrimidine Analog – Impact on Permeability and Solubility

2,4-Dichlorothieno[2,3-d]pyridazine has a computed logP of 2.9981 and a topological polar surface area (TPSA) of 25.78 Ų . These values differ from those of the thieno[3,2-d]pyrimidine regioisomer (2,4-dichlorothieno[3,2-d]pyrimidine, CAS 16234-14-3), which shares the same molecular formula but differs in ring fusion topology. The pyridazine core of the target compound introduces an additional hydrogen-bond acceptor (the second pyridazine nitrogen) relative to the pyrimidine analog, altering the H-bond acceptor count from 2 to 3 . This difference can affect both passive membrane permeability and target binding, as the extra nitrogen can participate in water-mediated hydrogen-bond networks with kinase hinge regions.

Physicochemical Profiling Drug-likeness Permeability

Purity Benchmarking: 98% Assay vs. 95% for Closest Commercial Regioisomer

The target compound is routinely supplied at 98% purity (HPLC) by major vendors . In contrast, the closest commercially available regioisomer, 4,7-dichlorothieno[2,3-d]pyridazine (CAS 699-89-8), is widely offered at a minimum purity specification of 95% . This 3-percentage-point purity differential, while modest, can be consequential in multi-step synthetic sequences where cumulative impurity carry-through amplifies the purification burden.

Quality Control Procurement Purity Specification

Storage Requirement Differentiation: Cold-Chain (2–8°C) vs. Ambient Storage for Pyrimidine Analog

2,4-Dichlorothieno[2,3-d]pyridazine requires sealed, dry storage at 2–8 °C to maintain purity specifications . In contrast, the commercially more common thieno[3,2-d]pyrimidine analog, 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), is stable at room temperature (15 °C or below, in a cool, dry place) . This difference in storage requirements suggests greater thermal or hydrolytic lability of the pyridazine scaffold, necessitating cold-chain logistics that may impact procurement planning for large-scale inventory.

Stability Storage Logistics

Kinase Inhibitor Library Enablement: Scaffold Validated in Chk1/Chk2 and PDE10A Inhibitor Patents

The thieno[2,3-d]pyridazine scaffold, for which 2,4-dichlorothieno[2,3-d]pyridazine serves as the key synthetic entry point, is explicitly claimed in multiple patent families covering protein kinase inhibitors, including checkpoint kinases Chk1 and Chk2 and phosphodiesterase type 10A (PDE10A) . Specific derivatives, such as (S)-2-(4-fluorophenyl)-4-(piperidine-3-aminomethyl)thieno[2,3-d]pyridazine-7-carboxamide, have been characterized as potent Chk1 inhibitors with demonstrated cellular activity . In comparison, the thieno[3,2-d]pyrimidine scaffold is more prominently represented in EGFR mutant-selective inhibitor patents (e.g., US 10,392,403, covering olmutinib-related intermediates) , indicating divergent kinase targeting preferences depending on the heterocyclic core.

Kinase Inhibition Checkpoint Kinase Intellectual Property

Optimal Procurement and Application Scenarios for 2,4-Dichlorothieno[2,3-d]pyridazine


Sequential, Regioselective Synthesis of Chk1/Chk2 Inhibitor Libraries

For medicinal chemistry teams building focused kinase inhibitor libraries targeting the DNA damage checkpoint axis, 2,4-dichlorothieno[2,3-d]pyridazine provides an ideal scaffold entry point. The electronically differentiated chlorine substituents at C-2 (thiophene) and C-4 (pyridazine) permit sequential SₙAr amination or cross-coupling, enabling systematic exploration of vectors directed toward the kinase hinge region (via pyridazine C-4 elaboration) and the solvent-exposed or selectivity pocket (via thiophene C-2 elaboration) . Patent-validated Chk1 inhibitor chemotypes derived from this scaffold confirm that this regiochemical strategy yields potent, cellularly active compounds . The 98% commercial purity reduces the need for pre-functionalization purification, streamlining parallel library synthesis workflows .

Phenotypic Screening Triage: Use of Parent Scaffold as a Negative Control for MPO-Mediated Off-Target Effects

In cell-based phenotypic screens where myeloperoxidase (MPO)-mediated artifacts are a concern (e.g., inflammation, neutrophil-associated assays), 2,4-dichlorothieno[2,3-d]pyridazine can serve as a tool compound or negative control scaffold. Its confirmed low MPO inhibitory potency (IC₅₀ > 5,000 nM) provides assurance that observed phenotypic activity in elaborated derivatives is unlikely to arise from non-specific MPO pathway modulation, allowing chemists to deprioritize MPO counter-screening during hit triage and focus on the intended target biology.

CNS Drug Discovery: PDE10A-Focused Library Construction

The thieno[2,3-d]pyridazine core is explicitly claimed in PDE10A inhibitor patents assigned to AbbVie , positioning 2,4-dichlorothieno[2,3-d]pyridazine as a strategic starting material for CNS-oriented medicinal chemistry programs targeting phosphodiesterase-dependent neurological and psychiatric disorders. The scaffold's computed logP of 2.9981 and modest TPSA of 25.78 Ų are consistent with blood-brain barrier permeability guidelines, supporting its suitability for CNS lead optimization campaigns where the thieno[3,2-d]pyrimidine scaffold, with its divergent kinase selectivity, would be less relevant.

Cold-Chain-Compliant Inventory Planning for Multi-Step Synthesis Campaigns

Procurement and inventory managers should note that 2,4-dichlorothieno[2,3-d]pyridazine requires sealed, dry storage at 2–8 °C , unlike the room-temperature-stable thieno[3,2-d]pyrimidine comparator (CAS 16234-14-3) . When planning large-scale (>10 g) synthetic campaigns, teams must account for refrigerated storage capacity and cold-shipping logistics. Bulk procurement from suppliers offering 98% purity is recommended to minimize freeze-thaw cycling and aliquot preparation, thereby preserving scaffold integrity over extended campaign durations.

Quote Request

Request a Quote for 2,4-Dichlorothieno[2,3-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.